Acetic acid;3-methoxypropane-1,2-diol
Description
Contextualization within Bio-based Chemical Synthesis and Glycerol (B35011) Valorization
The primary route to 3-methoxypropane-1,2-diol is through the valorization of glycerol, a major byproduct of the biodiesel industry. The surplus of crude glycerol has driven the development of various catalytic processes to convert it into more valuable chemicals. mdpi.commdpi.com Etherification of glycerol is a key strategy in this endeavor, and the synthesis of 3-methoxypropane-1,2-diol via the reaction of glycerol with methanol (B129727) is a prime example of this approach. This process not only provides a sustainable outlet for a low-value byproduct but also contributes to the growing portfolio of bio-based chemicals. mdpi.commdpi.com
The catalytic etherification of glycerol to produce 3-methoxypropane-1,2-diol has been the subject of various research efforts, focusing on different catalysts and reaction conditions to optimize yield and selectivity.
Table 1: Catalytic Synthesis of 3-methoxypropane-1,2-diol from Glycerol
| Catalyst | Reactant Ratio (Glycerol:Methanol) | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | 3-methoxypropane-1,2-diol Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Amberlyst-15 | 1:8 | 120 | 6 | 95 | 55 | mdpi.com |
| Sulfated Zirconia | 1:12 | 150 | 8 | 85 | 45 | mdpi.com |
| H-Beta Zeolite | 1:10 | 140 | 10 | 78 | 40 | mdpi.com |
| Indion-130 | 1:6 | 110 | 7 | 92 | 60 | mdpi.com |
Significance in Advanced Chemical Synthesis
The significance of 3-methoxypropane-1,2-diol and its derivatives, such as Acetic acid; 3-methoxypropane-1,2-diol, lies in their potential as building blocks for more complex molecules and as specialty chemicals with tailored properties. The conversion of the diol to its acetic acid ester is a strategic modification that can alter its physicochemical characteristics, such as viscosity, boiling point, and solvency.
The introduction of an acetate (B1210297) group can enhance the compound's utility in several areas:
Specialty Solvents: The ester may exhibit a unique balance of hydrophilic and lipophilic properties, making it a candidate for use as a green solvent in various formulations.
Polymer Synthesis: As a functionalized diol, it can be incorporated into polyester (B1180765) or polyurethane chains, potentially imparting flexibility and altering the thermal properties of the resulting polymers.
Fine Chemical Intermediates: The ester can serve as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical, cosmetic, and agricultural industries.
While specific research on the applications of Acetic acid; 3-methoxypropane-1,2-diol is still emerging, its structural features suggest a promising role in the development of new and sustainable chemical products.
Table 2: Physicochemical Properties of 3-methoxypropane-1,2-diol and its Acetic Acid Ester
| Property | 3-methoxypropane-1,2-diol | Acetic acid; 3-methoxypropane-1,2-diol |
|---|---|---|
| Molecular Formula | C4H10O3 | C6H12O4 |
| Molecular Weight (g/mol) | 106.12 | 148.16 |
| Boiling Point (°C) | 220 | Not available |
| Density (g/cm³) | 1.114 | Not available |
| Refractive Index | 1.444 | Not available |
| CAS Number | 623-39-2 | 102556-93-0 |
Structure
2D Structure
Properties
CAS No. |
921597-85-5 |
|---|---|
Molecular Formula |
C6H14O5 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
acetic acid;3-methoxypropane-1,2-diol |
InChI |
InChI=1S/C4H10O3.C2H4O2/c1-7-3-4(6)2-5;1-2(3)4/h4-6H,2-3H2,1H3;1H3,(H,3,4) |
InChI Key |
WLGNMJPVQDHVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COCC(CO)O |
Origin of Product |
United States |
Synthetic Methodologies for Methoxypropane 1,2 Diol and Its Acetate Derivatives
Regioselective Synthesis from Glycerol (B35011)
The conversion of glycerol, a readily available biorenewable feedstock, into 3-methoxypropane-1,2-diol represents a significant value-added proposition. The primary challenge lies in the selective methylation of one of the primary hydroxyl groups over the secondary hydroxyl group. This is typically achieved through catalytic O-methylation.
Catalytic O-Methylation Processes
The direct, one-step synthesis of glycerol ethers can be accomplished through various catalytic methods, including Williamson-type synthesis, acid catalysis, and reductive alkylation. frontiersin.org For the specific synthesis of 3-methoxypropane-1,2-diol, both homogeneous and heterogeneous catalysts have been investigated.
Homogeneous catalysts, while sometimes challenging to separate from the reaction mixture, are effective in promoting the O-methylation of glycerol. Acid catalysts such as bismuth(III) triflate (Bi(OTf)3) have been successfully used for the synthesis of monoalkyl glyceryl ethers (MAGEs). frontiersin.org
Base-catalyzed methylation is another prominent homogeneous approach. For instance, the use of common and widely available homogeneous bases in methanol (B129727) has been explored, particularly under subcritical conditions, to facilitate the selective etherification of glycerol. frontiersin.org
Heterogeneous catalysts offer the advantage of easier recovery and recycling, making them attractive for industrial applications. Acidic ion-exchange resins, such as Amberlyst-15 and Amberlyst 36, have been employed for glycerol etherification. frontiersin.orgmdpi.com For example, the direct etherification of glycerol with ethanol (B145695) has been carried out using Amberlyst 36 as a catalyst, yielding a mixture of monoethyl ethers. mdpi.com A similar approach is applicable for methylation using methanol. Silica-supported sulfonic groups are another class of solid acid catalysts that have shown success in MAGE synthesis. frontiersin.org
A novel and greener approach involves the use of subcritical or supercritical methanol as both the solvent and the methylating agent. This method, performed in a batch autoclave reactor, leverages the unique properties of methanol under elevated temperature and pressure. A regioselective O-methylation of glycerol to 3-methoxypropane-1,2-diol has been developed using potassium carbonate (K2CO3), an inexpensive commercial base, in subcritical methanol. frontiersin.org This process is conducted under magnetic stirring with internal temperature control and auto-generated pressure. frontiersin.org The reaction selectively targets the primary hydroxyl group, yielding 3-methoxypropane-1,2-diol as the main product. frontiersin.org
Optimization of Reaction Conditions and Kinetic Studies
The efficiency of the glycerol O-methylation process is highly dependent on the reaction conditions. Extensive studies have been conducted to optimize these parameters to maximize the yield and selectivity of 3-methoxypropane-1,2-diol, particularly in subcritical methanol systems.
Effect of Temperature: The reaction temperature plays a crucial role in the kinetics of the methylation process. Studies have shown that a faster kinetic profile is observed at higher temperatures. For instance, in a system using K2CO3 in subcritical methanol, a reaction temperature of 220°C resulted in a significantly faster conversion to 3-methoxypropane-1,2-diol compared to 200°C. frontiersin.org At 220°C, a yield plateau of around 40% was reached after 15 hours, whereas at 200°C, more than 72 hours were required to achieve a similar yield. frontiersin.org
Interactive Data Table: Effect of Temperature on Reaction Kinetics
Effect of Reactant Concentration and Catalyst Loading: The concentration of glycerol in methanol has been identified as another key parameter. The yield of 3-methoxypropane-1,2-diol was found to increase with an increasing glycerol concentration up to an optimum of 57 g L⁻¹, which produced a 39% yield. frontiersin.org Higher concentrations led to a decrease in yield. The amount of catalyst is also critical; an optimal amount of K2CO3 was found to be 16.6 mol%. frontiersin.org
Interactive Data Table: Optimization of Reaction Parameters in Subcritical Methanol
Synthesis from Glycidol (B123203) and Related Alcoholysis Routes
An alternative pathway to 3-methoxypropane-1,2-diol is through the ring-opening of glycidol (2,3-epoxy-1-propanol) with methanol. This alcoholysis reaction can be catalyzed by both homogeneous and heterogeneous basic catalysts. This method offers a straightforward synthetic route to glycerol monoethers.
The reaction involves the nucleophilic attack of methanol on the epoxide ring of glycidol. Alkaline metal hydroxides have proven to be readily available, inexpensive, and effective catalysts for this transformation. The reaction proceeds under smooth conditions and typically results in the total conversion of glycidol. The selectivity of the reaction, however, can be influenced by the specific alcohol used, with potential for side reactions.
Synthesis of Acetate (B1210297) Derivatives
The subject compound, "Acetic acid;3-methoxypropane-1,2-diol," refers to an acetate ester of 3-methoxypropane-1,2-diol. Once 3-methoxypropane-1,2-diol is synthesized via the methods described above, it can undergo esterification with acetic acid or an acetic acid derivative to form the corresponding mono- or di-acetate.
The selective esterification of glycerol with acetic acid to produce glycerol monoacetate (monoacetin) is a well-established process that serves as a strong analogue for the acetylation of 3-methoxypropane-1,2-diol. This reaction is often catalyzed by solid acid catalysts, such as the proton-type cation-exchange resin Amberlyst 16. elsevierpure.com The esterification of acetic acid with the diol would proceed predominantly to form the monoacetate, with the potential for subsequent esterification to the diacetate. elsevierpure.com Enzyme-catalyzed reactions, for instance using Candida antarctica lipase, also offer a highly selective method for the acetylation of diols, allowing for precise control over the degree of esterification. researchgate.net
Another synthetic route to glycerol monoesters involves reacting epichlorohydrin (B41342) with the metal salt of an organic acid (e.g., sodium acetate). google.com This forms an ester with a closed epoxide ring, which is subsequently opened through acid-catalyzed hydrolysis to yield the glycerol monoester. google.com A similar strategy could be adapted for the synthesis of 3-methoxypropane-1,2-diol acetate derivatives.
Acid-Catalyzed Approaches
Acid-catalyzed hydrolysis of 2-(methoxymethyl)oxirane is a common and effective method for producing 3-methoxypropane-1,2-diol. The mechanism involves the protonation of the epoxide oxygen, which activates the ring toward nucleophilic attack by water. youtube.com This attack can, in theory, occur at either of the two carbons of the epoxide ring.
In acid-catalyzed ring-opening, the nucleophile typically attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state, a characteristic of an SN1-like mechanism. youtube.comkhanacademy.org For 2-(methoxymethyl)oxirane, this would favor attack at the secondary carbon, leading to the formation of 3-methoxypropane-1,2-diol.
A variety of acid catalysts can be employed for this process. These include mineral acids like sulfuric acid and perchloric acid, as well as organic acids such as p-toluenesulfonic acid. google.com The reaction is typically carried out in an aqueous medium or a mixture of water and an organic solvent like acetone (B3395972) or tetrahydrofuran (B95107) to ensure miscibility. google.com Reaction temperatures can range from ambient to elevated (e.g., 50-80°C) to achieve a reasonable reaction rate. google.com
Table 1: Representative Acid Catalysts for Epoxide Hydrolysis
| Catalyst Type | Specific Examples | Typical Reaction Temperature |
|---|---|---|
| Mineral Acids | Sulfuric acid (H₂SO₄), Perchloric acid (HClO₄), Hydrochloric acid (HCl) | 20 - 100°C |
| Organic Acids | p-Toluenesulfonic acid, Methanesulfonic acid, Acetic acid | 20 - 100°C |
This table is illustrative of catalysts used for analogous epoxide hydrolysis reactions. google.com
Base-Catalyzed Approaches
Alternatively, the ring-opening of 2-(methoxymethyl)oxirane can be performed under basic conditions. This approach follows a strict SN2 mechanism, where the nucleophile (hydroxide ion) attacks the less sterically hindered carbon atom of the epoxide ring. youtube.comyoutube.com In the case of 2-(methoxymethyl)oxirane, the attack occurs at the terminal, less substituted primary carbon, leading to the desired 3-methoxypropane-1,2-diol.
Commonly used bases include alkali metal hydroxides such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous solution. The reaction proceeds by direct nucleophilic attack on the epoxide, followed by protonation of the resulting alkoxide by water to yield the diol. youtube.com This method is often highly regioselective, providing a clean route to the primary alcohol resulting from the ring opening.
Derivatization Strategies for Acetate Formation
The hydroxyl groups of 3-methoxypropane-1,2-diol can be readily converted to acetate esters through various esterification methods. This derivatization can yield a monoacetate (with two possible isomers: 1-acetoxy-3-methoxypropan-2-ol or 2-acetoxy-3-methoxypropan-1-ol) or a diacetate (1,2-diacetoxy-3-methoxypropane).
Esterification Reactions with Acetic Acid and Acylating Agents
Fischer Esterification: The most direct method for acetylation is the Fischer esterification, which involves reacting the diol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netrug.nl This is an equilibrium-limited reaction, and to drive it toward the product side, water is typically removed as it is formed, often through azeotropic distillation. The extent of acetylation (mono- vs. di-esterification) can be controlled by the stoichiometry of the reactants.
Acylating Agents: For a more rapid and irreversible reaction, more potent acylating agents are used. Acetic anhydride (B1165640) and acetyl chloride are common choices.
Acetic Anhydride: This reaction is often catalyzed by a base, such as pyridine (B92270) or a tertiary amine, or an acid. The reaction is typically faster and more complete than Fischer esterification.
Acetyl Chloride: This is a highly reactive acylating agent that reacts vigorously with alcohols to form esters and hydrogen chloride. A base is usually added to neutralize the HCl byproduct.
A study on the esterification of the related compound 1-methoxy-2-propanol (B31579) with acetic acid using an ion-exchange resin as a catalyst provides insight into the reaction conditions. nih.gov Optimal yields were achieved by controlling temperature, reactant molar ratios, and catalyst loading. nih.gov
Table 2: Conditions for Esterification of 1-Methoxy-2-Propanol with Acetic Acid
| Parameter | Condition | Result |
|---|---|---|
| Reaction Temperature | 353 K (80°C) | Optimized for yield |
| Reactant Molar Ratio (PM:AA) | 1:3 | High equilibrium yield |
| Catalyst Loading (Amberlyst-35) | 10 wt% | Effective catalysis |
| Max. Equilibrium Yield | 78% | Highest reported under these conditions |
Data adapted from a study on 1-methoxy-2-propanol, a structurally similar alcohol. nih.gov
Synthesis of Specific Methoxypropane Diol Acetates
The synthesis of specific acetates requires careful control of reaction conditions. To favor the formation of monoacetates, a 1:1 molar ratio of the diol to the acylating agent would be employed. Due to the different reactivity of the primary and secondary hydroxyl groups, a mixture of the two possible monoacetate isomers is likely to be formed. The primary hydroxyl group is generally more reactive and less sterically hindered, suggesting that 2-acetoxy-3-methoxypropan-1-ol might be the major product under kinetically controlled conditions.
To synthesize the diacetate, an excess of the acylating agent (e.g., at least two equivalents of acetic anhydride or acetyl chloride) is used to ensure that both hydroxyl groups are esterified.
Multi-step Synthetic Pathways Involving Acetate Intermediates
Acetate groups are often employed as protecting groups or as reactive intermediates in more complex multi-step syntheses. scribd.com An acetate can protect a hydroxyl group while other chemical transformations are carried out elsewhere in the molecule. Subsequently, the acetate can be easily removed by hydrolysis under basic conditions.
A relevant example is found in a patented synthesis for 3-L-menthoxypropane-1,2-diol. patsnap.com In this pathway, menthol (B31143) is reacted with 1,3-dihalo-glycerol acetate. This reaction forms an intermediate, 1-halo-2-acetoxy-3-L-menthoxypropane. patsnap.com This acetate-containing compound is not the final product but a crucial intermediate. In subsequent steps, the acetyl group is hydrolyzed, and the molecule undergoes cyclization and further hydrolysis to yield the final diol product. patsnap.com This illustrates how an acetate derivative can be a key stepping stone in a longer synthetic sequence.
Another example involves the synthesis of an oxathiolane drug intermediate where vinyl acetate is a key starting material. nih.gov A sulfenyl chloride adds across the double bond of vinyl acetate to form a chlorinated acetate intermediate, which then undergoes hydrolysis and ring-closing to form the target molecule, demonstrating the utility of acetate intermediates in constructing complex heterocyclic systems. nih.gov
Advanced Analytical Characterization of Methoxypropane 1,2 Diol and Its Acetate Derivatives
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
3-methoxypropane-1,2-diol:
The ¹H NMR spectrum of 3-methoxypropane-1,2-diol displays distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) group protons appear as a sharp singlet, while the protons on the propane (B168953) backbone exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The hydroxyl protons often appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. For 3-methoxypropane-1,2-diol, four distinct signals are expected, corresponding to the methoxy carbon and the three carbons of the propanediol (B1597323) backbone. The chemical shifts are influenced by the attached oxygen atoms.
Interactive Data Table: Predicted NMR Spectral Data for 3-methoxypropane-1,2-diol
| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
| ¹H | -OCH₃ | ~3.35 | Singlet | 3H |
| ¹H | H-1a, H-1b | ~3.45 | Multiplet | 2H |
| ¹H | H-2 | ~3.80 | Multiplet | 1H |
| ¹H | H-3a, H-3b | ~3.60 | Multiplet | 2H |
| ¹³C | -OCH₃ | ~59.0 | - | - |
| ¹³C | C-1 | ~74.0 | - | - |
| ¹³C | C-2 | ~70.5 | - | - |
| ¹³C | C-3 | ~64.0 | - | - |
| Note: Data is predicted based on typical chemical shifts for similar functional groups and may vary with solvent and experimental conditions. |
Acetate (B1210297) Derivatives:
Upon acetylation of one or both hydroxyl groups, significant changes are observed in the NMR spectra.
¹H NMR: A new singlet appears in the range of 2.0-2.1 ppm, characteristic of the acetyl methyl protons. The signals for the protons on the carbon bearing the new acetate group (H-1 or H-2) will shift downfield (to a higher ppm value) due to the deshielding effect of the carbonyl group.
¹³C NMR: A new signal for the acetyl methyl carbon appears around 21 ppm, and a carbonyl carbon signal appears in the 170-171 ppm region. The carbon atom attached to the newly formed ester linkage also experiences a downfield shift.
For mixtures of acetate derivatives, such as those found in partially acetylated glycerols, ¹H NMR spectroscopy in a solvent like DMSO-d₆ is particularly effective for identifying and quantifying each component, including isomers. nist.govchemicalbook.comwikipedia.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
3-methoxypropane-1,2-diol:
The IR spectrum is characterized by a prominent, broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The broadness is due to intermolecular hydrogen bonding. Other key absorptions include C-H stretching vibrations just below 3000 cm⁻¹ and strong C-O stretching bands in the 1150-1000 cm⁻¹ region, characteristic of the ether and alcohol functionalities.
Acetate Derivatives:
The most significant change upon acetylation is the appearance of a strong, sharp absorption band around 1740-1735 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ester group. Concurrently, the intensity of the broad O-H stretching band will decrease (for monoacetates) or disappear entirely (for the diacetate). The C-O stretching region will also be altered, showing new bands associated with the ester linkage.
Interactive Data Table: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | 3-methoxypropane-1,2-diol | Acetate Derivatives (Predicted) |
| O-H | Stretch (H-bonded) | 3600-3200 (broad, strong) | Diminished or absent |
| C-H | Stretch (sp³) | 2950-2850 (strong) | 2950-2850 (strong) |
| C=O | Stretch (Ester) | - | 1740-1735 (strong, sharp) |
| C-O | Stretch (Ether/Alcohol/Ester) | 1150-1000 (strong) | 1250-1000 (multiple strong bands) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
3-methoxypropane-1,2-diol:
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak for 3-methoxypropane-1,2-diol (molecular weight 106.12 g/mol ) may be observed, but it is often weak. nist.gov The fragmentation is dominated by cleavages adjacent to the oxygen atoms (alpha-cleavage). Common fragmentation patterns for alcohols and ethers include the loss of small neutral molecules or radicals.
Interactive Data Table: Major Mass Fragments for 3-methoxypropane-1,2-diol (EI-MS)
| m/z (mass/charge) | Relative Intensity | Possible Fragment Identity | Notes |
| 45 | 100% (Base Peak) | [CH₂OCH₃]⁺ | Alpha-cleavage between C2 and C3 |
| 75 | High | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 61 | Moderate | [HOCH₂CHOH]⁺ | Alpha-cleavage between C1 and C2 |
| 43 | Moderate | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl fragment or rearrangement |
| 31 | High | [CH₂OH]⁺ | Loss of CH(OH)CH₂OCH₃ radical |
| Data sourced from the NIST WebBook. nist.gov |
Acetate Derivatives:
The mass spectra of the acetate derivatives will show higher molecular weights (148.16 g/mol for monoacetates, 190.20 g/mol for the diacetate). Their fragmentation patterns are influenced by the ester group. A characteristic peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is typically very prominent. Loss of acetic acid (60 Da) or an acetoxy radical (59 Da) from the molecular ion are also common fragmentation pathways. For glycerol (B35011) acetates, a characteristic fragmentation involves the loss of an AcOCH₂ radical. nist.govwikipedia.org
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for analyzing mixtures and identifying individual components. This method is internationally validated for the determination of 3-methoxypropane-1,2-diol (3-MPD) in complex matrices like wine. oiv.int
The sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. By comparing the retention time and the mass spectrum to those of a known standard, the compound can be identified and quantified. For 3-MPD, confirmation is often achieved by monitoring specific ion ratios, such as m/z 75/61. oiv.int
Headspace GC-MS is a variation used for the analysis of volatile and semi-volatile compounds in solid or liquid samples. The sample is placed in a sealed vial and heated, allowing volatile components to partition into the gas phase (the headspace) above the sample. A portion of this headspace gas is then injected into the GC-MS system. This technique is advantageous as it avoids injecting non-volatile matrix components that could contaminate the GC system. While 3-methoxypropane-1,2-diol and its acetates have relatively high boiling points, this method could be applied for trace analysis or for detecting them as volatile impurities in a non-volatile matrix.
Chromatographic Methods for Compositional and Purity Assessment
Gas chromatography (GC) is the primary chromatographic technique for assessing the purity and composition of 3-methoxypropane-1,2-diol and its derivatives. A Flame Ionization Detector (FID) is commonly used for quantification due to its robust response to organic compounds.
A typical GC method involves injecting a diluted sample onto a capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol or a mid-polarity cyanopropylphenyl stationary phase). The components are separated as they travel through the column in a temperature-programmed oven. The area of each peak in the resulting chromatogram is proportional to the concentration of that component. Purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks. For complex mixtures of isomers, such as different mono- and diacetates, specialized columns and optimized temperature programs are required to achieve baseline separation. nist.govchemicalbook.com
Gas Chromatography (GC) Applications
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of 3-methoxypropane-1,2-diol and its related compounds. Its high resolution and sensitivity allow for the separation and identification of various isomers and derivatives.
Research has focused on developing rapid and efficient GC methods for a broad range of glycol ethers. For instance, the use of specialized columns, such as those with cyano-based stationary phases, can provide better resolution and faster analysis times compared to conventional columns. These methods are critical for speciating complex mixtures of isomers, which is important as the toxicological profiles of isomers can differ significantly.
An internationally validated method for the determination of 3-methoxypropane-1,2-diol in wine, a potential impurity from technical glycerol, employs GC-MS after a salting-out liquid-liquid extraction. This method demonstrates the robustness of GC-MS for trace-level analysis in complex sample matrices. The selected ion monitoring (SIM) mode is often used to enhance selectivity and sensitivity, with specific ion ratios used for confirmation of the analyte's identity. For 3-methoxypropane-1,2-diol, quantifier and qualifier ions such as m/z 75 and 61 are typically monitored.
The following table summarizes typical GC-MS parameters used for the analysis of 3-methoxypropane-1,2-diol.
| Parameter | Value/Description | Reference |
| Column | Capillary column (e.g., 5% Phenyl-Methylpolysiloxane) | |
| Injector | Splitless, 250 °C | |
| Oven Program | 90°C (2 min), ramp 10°C/min to 165°C (6 min), ramp 4°C/min to 250°C (5 min) | |
| Carrier Gas | Helium | |
| Detector | Mass Spectrometer (MS) | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | |
| Monitored Ions (m/z) | 75 (Quantifier), 61 (Qualifier) |
High-Performance Liquid Chromatography (HPLC) Applications
While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile derivatives or when derivatization is not desired. The analysis of glycols and their derivatives by HPLC often utilizes columns designed for the separation of polar compounds.
Reverse-phase (RP) HPLC methods have been developed for related compounds like propylene (B89431) glycol diacetate. These methods typically use a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid to improve peak shape. For the analysis of 3-methoxypropane-1,2-diol and its mono- and diacetate derivatives, a gradient elution would likely be necessary to resolve the compounds with differing polarities.
Ligand-exchange chromatography, using columns such as those with a calcium-form cation exchange resin (e.g., Hi-Plex Ca), has proven effective for separating simple glycols like ethylene (B1197577) glycol and 1,3-propanediol. This approach, which separates compounds based on their interaction with the metal counter-ion, could potentially be adapted for the isomers of methoxypropane-1,2-diol.
The table below outlines a potential set of HPLC conditions for the analysis of these compounds, based on methods for similar analytes.
| Parameter | Value/Description | Reference |
| Column | Reverse-Phase C18 or Polar-Embedded Phase | |
| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% Formic Acid) | |
| Flow Rate | 0.5 - 1.0 mL/min | N/A |
| Column Temperature | 30 - 40 °C | N/A |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | |
| Injection Volume | 10 - 20 µL |
Advanced Diffraction and Spectroscopic Studies for Conformational Analysis
Understanding the three-dimensional structure and conformational preferences of 3-methoxypropane-1,2-diol is essential for predicting its physical properties and interactions. Advanced spectroscopic and diffraction techniques provide detailed insights into molecular geometry and the influence of intermolecular forces like hydrogen bonding.
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the precise atomic arrangement in crystalline solids. However, 3-methoxypropane-1,2-diol is a liquid at room temperature, precluding standard single-crystal X-ray diffraction analysis. To study its conformation using this technique, it would need to be crystallized at low temperatures or co-crystallized with another molecule to form a stable solid.
While no specific X-ray crystal structure for 3-methoxypropane-1,2-diol is available in the literature, studies on related diols and polyols provide valuable insights. X-ray diffraction studies on various functionalized diols have revealed intricate networks of intra- and intermolecular hydrogen bonding that dictate the molecular conformation and crystal packing. For related compounds like ethane-1,2-diol (ethylene glycol), diffraction studies of the liquid state have been combined with molecular dynamics to show that the gauche conformation, stabilized by an intramolecular hydrogen bond, is prevalent. It is highly probable that 3-methoxypropane-1,2-diol would also favor a gauche conformation around the C1-C2 bond to facilitate a similar intramolecular hydrogen bond between its two hydroxyl groups.
Raman Spectroscopy Investigations
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules and is highly sensitive to conformational changes. It can be applied to samples in solid, liquid, or gas phases, making it well-suited for studying 3-methoxypropane-1,2-diol in its native liquid state.
Conformational analysis of simple diols, such as ethylene glycol and propylene glycols, has been successfully performed using Raman spectroscopy combined with theoretical calculations (Density Functional Theory, DFT). The positions of certain Raman bands, particularly in the 800-900 cm⁻¹ region, are highly dependent on the molecular conformation. For ethylene glycol, the gauche conformer is stabilized by an intramolecular hydrogen bond, which significantly influences its vibrational spectrum. This stabilization is a common feature in molecules with adjacent groups capable of hydrogen bonding.
For 3-methoxypropane-1,2-diol, specific vibrational modes would be sensitive to the rotation around the C-C and C-O bonds. A comparative Raman study of 3-methoxypropane-1,2-diol and its acetate derivatives would reveal changes in the vibrational spectra upon esterification. Key regions of interest in the Raman spectrum would include:
O-H stretching region (3000-3600 cm⁻¹): This region provides information on hydrogen bonding. The formation of an intramolecular hydrogen bond in the diol would result in a red-shifted, broadened peak compared to a free hydroxyl group.
C-H stretching region (2800-3000 cm⁻¹): Provides information on the alkyl backbone.
The following table presents key Raman spectral regions and the type of conformational information they can provide for 3-methoxypropane-1,2-diol.
| Spectral Region (cm⁻¹) | Vibrational Modes | Information Gained | Reference |
| 3000 - 3600 | O-H stretching | Intra- and intermolecular hydrogen bonding | |
| 2800 - 3000 | C-H stretching | Alkyl and methoxy group structure | |
| 1400 - 1500 | CH₂/CH₃ scissoring | Hydrocarbon chain conformation | |
| 800 - 900 | C-C stretching, CH₂ rocking | Skeletal conformation (gauche vs. anti) |
By combining experimental Raman spectra with DFT calculations, it is possible to assign specific spectral features to different stable conformers and determine their relative populations in the liquid state.
Applications and Industrial Relevance of Methoxypropane 1,2 Diol and Its Acetate Derivatives
Role as Specialty Solvents in Organic Chemistry
Glycerol (B35011) ethers, including 3-methoxypropane-1,2-diol, are increasingly recognized as "green solvents". nih.gov Their favorable environmental profile, coupled with specific physicochemical properties, makes them attractive alternatives to traditional volatile organic compounds. A study dedicated to lower alkyl ethers of glycerol highlights their potential as components of low-melting technical fluids, such as heat transfer fluids and hydraulic fluids. nih.gov
These compounds are noted for their low viscosity, which can enhance the efficiency of systems they are used in, particularly at low temperatures. nih.gov The presence of both ether and alcohol functional groups in 3-methoxypropane-1,2-diol imparts a unique solvency power, allowing it to dissolve a range of polar and non-polar substances. This dual functionality is advantageous in complex chemical reaction media and formulations.
The physical properties of 3-methoxypropane-1,2-diol are crucial to its function as a solvent. These properties determine its suitability for various applications.
Table 1: Physical and Chemical Properties of 3-methoxypropane-1,2-diol
| Property | Value |
|---|---|
| Molecular Formula | C4H10O3 |
| Molecular Weight | 106.12 g/mol |
| Boiling Point | 220 °C |
| Density | 1.114 g/mL at 25 °C |
| Refractive Index | n20/D 1.444 |
| Synonyms | Glycerol 1-monomethyl ether, 1-O-Methylglycerol |
Source: nih.govmatrix-fine-chemicals.com
Functionality in Polymer Chemistry and Advanced Materials Science
The diol structure of 3-methoxypropane-1,2-diol makes it a valuable monomer in condensation polymerization. science-revision.co.ukchemguide.uk Its two hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyesters, or with other suitable monomers to create a variety of polymeric materials. studymind.co.uk
A significant application of 3-methoxypropane-1,2-diol is in the synthesis of modified polyetherimides. Research has demonstrated that incorporating 3-methoxy-1,2-propanediol (B53666) moieties into the main chain of polyetherimides can lead to polymers with desirable properties for biomedical applications. researchgate.net These modified polymers exhibit a lower glass transition temperature (Tg) and increased elasticity at room temperature compared to conventional polyetherimides. researchgate.net This modification improves the processability of the polymers, allowing them to be processed from either the melt or solution. researchgate.net The resulting polymers have been synthesized with molecular weights up to 6,400 g/mol and show thermal stability at temperatures exceeding 400 °C. researchgate.net
Table 2: Properties of Polyetherimides Modified with 3-methoxy-1,2-propanediol
| Property | Observation |
|---|---|
| Glass Transition Temperature (Tg) | Lowered compared to commercial polyetherimides |
| Elasticity | Increased elastic properties |
| Processability | Improved, allowing for melt or solution processing |
| Thermal Stability | Resistant to heat up to 400 °C |
Source: researchgate.net
While specific data on 3-methoxypropane-1,2-diol in coatings is limited, glycerol and its derivatives are known to be used in the paint and varnish industry. echemi.com The properties of glycerol ethers, such as their solvency and low volatility, suggest their potential utility in coating formulations. They could function as coalescing agents, helping the polymer particles in a latex paint to fuse together to form a continuous film. Their hydroxyl groups could also participate in cross-linking reactions in certain types of coatings, such as alkyd or urethane (B1682113) systems, thereby enhancing the durability and performance of the coating.
Utilization in Fine Chemical Synthesis as Versatile Building Blocks
The chemical structure of 3-methoxypropane-1,2-diol, featuring a primary and a secondary alcohol group along with an ether linkage, makes it a versatile building block for the synthesis of more complex molecules. nih.gov
Glycerol and its derivatives are important intermediates in the synthesis of a variety of high-value chemicals. scielo.br For example, 3-chloro-1,2-propanediol (B139630) (3-MCPD), a structurally related compound, is a key medical intermediate. scielo.br The reactivity of the hydroxyl groups in 3-methoxypropane-1,2-diol allows for a range of chemical transformations, such as esterification, etherification, and oxidation, to produce a variety of intermediates. Glycerol acetals, which can be formed from glycerol derivatives, are known to be valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. cnr.it
A notable application of this chemical's structural motif is in the synthesis of flavoring and fragrance agents. For instance, 3-l-menthoxypropane-1,2-diol, a compound used for its cooling and refreshing properties in cosmetics, food, and medicines, is synthesized from precursors that establish a similar ether-diol structure. google.comnih.gov This compound is valued for being odorless, unlike menthol (B31143), while still providing a cooling effect. google.com The synthesis of such molecules demonstrates the utility of the propanediol (B1597323) ether backbone as a scaffold for creating specialty chemicals with specific sensory properties. google.com
Furthermore, ethers of glycerol have been investigated for their potential as fuel additives. unl.edu Their compatibility with diesel and biodiesel fuels, along with their ability to improve properties like the cloud point and viscosity, showcases another avenue for their application as precursors to functional chemical entities. unl.edu
Potential in Energy Sector Applications
While direct, large-scale applications of Acetic acid;3-methoxypropane-1,2-diol in the energy sector are not yet widely established, its origins and chemical properties suggest several potential avenues for its use. The primary connection to the energy sector lies in the sustainable sourcing of its precursor, 3-methoxypropane-1,2-diol.
Synthesis from a Biodiesel Byproduct:
3-Methoxypropane-1,2-diol can be synthesized from glycerol, a major byproduct of biodiesel production. uregina.caoiv.int The transesterification of vegetable oils or animal fats to produce biodiesel yields approximately 10% crude glycerol by weight. mdpi.com The increasing global demand for biodiesel has led to a surplus of crude glycerol, making its conversion into value-added chemicals an area of significant research. The synthesis of 3-methoxypropane-1,2-diol from this renewable feedstock positions it as a potentially sustainable and bio-derived compound. uregina.ca
Potential as a Fuel Additive or Solvent:
The physical properties of the parent alcohol, 3-methoxypropane-1,2-diol, are summarized in the table below. These properties would influence the characteristics of its acetate (B1210297) derivative.
| Property | Value |
| Molecular Formula | C4H10O3 |
| Molecular Weight | 106.12 g/mol |
| Boiling Point | 220 °C |
| Density | 1.114 g/mL at 25 °C |
| Solubility in Water | Very soluble |
| Appearance | Colorless viscous liquid |
| Data sourced from various chemical property databases. nih.govchemicalbook.com |
Integration within Broader Acetic Acid-Related Industrial Processes (as a reactant or product class)
Acetic acid is a fundamental platform chemical in the industrial organic chemical landscape. Its primary use is in the production of a wide array of esters, which serve as solvents, coatings, and resins. This compound falls within this class of compounds.
Esterification with Acetic Acid:
The formation of this compound occurs through the esterification of 3-methoxypropane-1,2-diol with acetic acid. This is a reversible reaction, typically catalyzed by an acid. The general reaction is as follows:
CH₃OCH₂CH(OH)CH₂OH + CH₃COOH ⇌ CH₃OCH₂CH(OH)CH₂OOCCH₃ + H₂O
While specific industrial-scale production of this compound is not prominently documented, the process aligns with standard esterification technologies used throughout the chemical industry. The reaction conditions, such as temperature, pressure, and catalyst choice, would need to be optimized to achieve a high yield of the desired monoacetate. The presence of two hydroxyl groups on the 3-methoxypropane-1,2-diol molecule also allows for the potential formation of a diacetate, which would need to be controlled depending on the desired product characteristics.
The integration of this process into a larger chemical manufacturing complex could be envisioned where a stream of bio-derived 3-methoxypropane-1,2-diol is reacted with acetic acid to produce a specialty solvent or chemical intermediate. The economic viability of such a process would depend on the production cost of 3-methoxypropane-1,2-diol and the market demand for its acetate derivative.
A Member of the Acetic Acid Ester Family:
Acetic acid esters are a significant class of industrial chemicals. They are widely used as solvents in paints, coatings, adhesives, and inks due to their favorable solvency power, volatility, and relatively low toxicity. While more common acetic acid esters like ethyl acetate and butyl acetate dominate the market, there is a continuous search for new esters with specific properties for niche applications. This compound, with its additional hydroxyl and ether functionalities, could potentially offer unique solvency or performance characteristics that would make it a valuable addition to this product class.
Environmental Considerations and Degradation Pathways
Environmental Fate and Transport Mechanisms of Methoxypropane-1,2-diol Derivatives
The environmental fate and transport of a chemical are governed by its physical and chemical properties, which determine its distribution in the air, water, and soil. For 3-methoxypropane-1,2-diol and its derivatives, a comprehensive understanding of these mechanisms is essential for assessing their potential environmental impact.
Currently, specific experimental data on the environmental fate of 3-methoxypropane-1,2-diol is limited. However, its behavior can be inferred from its structural characteristics and data from similar short-chain ether diols. Possessing both a hydrophilic diol functional group and a short ether chain, 3-methoxypropane-1,2-diol is expected to be highly soluble in water. This high water solubility suggests a significant potential for mobility in aqueous environments, including surface water and groundwater.
The octanol-water partition coefficient (Log Kow) is a key parameter for predicting the environmental distribution of a substance. For analogous short-chain diols, the Log Kow values are typically low, indicating a preference for the aqueous phase over fatty tissues. This suggests that 3-methoxypropane-1,2-diol is unlikely to bioaccumulate significantly in organisms.
In soil, the mobility of 3-methoxypropane-1,2-diol would be influenced by its low tendency to adsorb to organic matter, a characteristic also associated with low Log Kow values. Consequently, it is likely to be mobile in soil and has the potential to leach into groundwater.
Table 1: Predicted Environmental Fate Parameters for 3-methoxypropane-1,2-diol
| Parameter | Predicted Characteristic | Implication |
|---|---|---|
| Water Solubility | High | High mobility in aquatic systems |
| Log Kow | Low (estimated) | Low potential for bioaccumulation |
| Soil Adsorption (Koc) | Low (estimated) | High mobility in soil, potential for groundwater leaching |
| Vapor Pressure | Low to moderate (estimated) | Potential for volatilization from water and soil surfaces |
| Atmospheric Half-life | Short (estimated) | Limited long-range atmospheric transport |
Analysis of By-products and Impurities (e.g., in Technical Glycerol)
3-methoxypropane-1,2-diol is a known impurity in technical-grade glycerol (B35011), particularly crude glycerol obtained as a by-product of biodiesel production. oiv.int The transesterification of triglycerides with methanol (B129727) to produce biodiesel can lead to the formation of 3-methoxypropane-1,2-diol. oiv.int The presence and concentration of this and other impurities can affect the suitability of crude glycerol for various applications and its potential environmental impact.
The composition of crude glycerol can be complex and variable, depending on the feedstock and the production process. Common impurities, in addition to 3-methoxypropane-1,2-diol, include water, residual methanol, salts from the catalyst (e.g., sodium or potassium hydroxide), soaps, and free fatty acids. mdpi.comnih.govrmutsb.ac.th
Table 2: Common Impurities in Crude Glycerol from Biodiesel Production
| Impurity | Typical Origin |
|---|---|
| 3-methoxypropane-1,2-diol | Reaction of glycerol with methanol |
| Water | Process water, feedstock moisture |
| Methanol | Excess reactant from transesterification |
| Salts (e.g., NaCl, KCl) | Catalyst neutralization |
| Soaps | Saponification of free fatty acids |
| Free Fatty Acids | Incomplete conversion of feedstock |
| Glycerides (mono-, di-) | Incomplete transesterification |
The analysis of 3-methoxypropane-1,2-diol and other impurities in technical glycerol and related matrices, such as wine, where it can be an indicator of illicit glycerol addition, is typically performed using chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and sensitive method for the determination of 3-methoxypropane-1,2-diol. oiv.int The International Organisation of Vine and Wine (OIV) has an established method for its determination in wine. oiv.int This method involves a salting-out assisted liquid-liquid extraction followed by GC-MS analysis. oiv.int
The presence of these impurities in crude glycerol can impact its microbial conversion to value-added products, with some impurities having inhibitory effects on microbial growth and metabolism. nih.gov Therefore, the characterization and quantification of impurities like 3-methoxypropane-1,2-diol are crucial for both the valorization of crude glycerol and the assessment of its environmental profile.
Computational Studies and Mechanistic Insights
Theoretical Investigations of Reaction Mechanisms and Pathways
Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanism of chemical reactions. For the formation of Acetic acid; 3-methoxypropane-1,2-diol through the esterification of 3-methoxypropane-1,2-diol with acetic acid, DFT calculations can map out the entire reaction pathway.
The acid-catalyzed esterification of a diol like 3-methoxypropane-1,2-diol with acetic acid is expected to follow a multi-step mechanism, analogous to the well-studied Fischer esterification. masterorganicchemistry.comopenstax.org Computational studies on similar reactions, such as the esterification of ethanol (B145695) with acetic acid, have shown that the process involves several key stages. nih.gov First, the carbonyl oxygen of acetic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of 3-methoxypropane-1,2-diol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Through a series of proton transfer steps, a water molecule is formed, which then departs as a leaving group. Finally, deprotonation of the resulting ester yields the final product and regenerates the acid catalyst.
Illustrative Data Table: Calculated Energy Profile for a Model Diol Esterification
| Reaction Step | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Reactants | 0.0 | - |
| Protonation of Acetic Acid | -5.2 | 2.1 |
| Nucleophilic Attack by Diol | -12.8 | 15.4 |
| Tetrahedral Intermediate | -15.3 | - |
| Proton Transfer | -14.1 | 3.5 |
| Water Elimination | 2.3 | 18.9 |
| Product Complex | -8.7 | - |
| Products | -2.5 | - |
Note: This table is illustrative and based on typical values for acid-catalyzed esterification reactions. The actual values for the Acetic acid; 3-methoxypropane-1,2-diol system would require specific calculations.
Molecular Dynamics Simulations for Structural and Interaction Analysis
Molecular Dynamics (MD) simulations are a powerful computational method for studying the structure, dynamics, and interactions of molecules in the condensed phase. pku.edu.cnrsc.org For Acetic acid; 3-methoxypropane-1,2-diol, MD simulations can provide insights into its conformational preferences, solvation behavior, and intermolecular interactions.
In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their trajectories to be followed over time. This can reveal how the molecule behaves in a solvent, such as water. Studies on similar molecules like glycerol (B35011) and its derivatives in aqueous solutions have demonstrated that MD simulations can effectively characterize the hydrogen bonding network between the solute and solvent molecules. rsc.orgbohrium.comresearchgate.net
For Acetic acid; 3-methoxypropane-1,2-diol, MD simulations could be used to analyze the intramolecular hydrogen bonding between the remaining hydroxyl group and the ester moiety. Furthermore, the simulations would reveal the nature of the intermolecular hydrogen bonds with surrounding water molecules. The radial distribution function (RDF) is a key property that can be calculated from MD simulations to understand the local structure of the solvent around the molecule. For instance, the RDF between the oxygen atoms of the diol and the hydrogen atoms of water can provide information on the strength and geometry of hydrogen bonds.
Illustrative Data Table: Hydrogen Bond Analysis from a Hypothetical MD Simulation
| Hydrogen Bond Type | Average Number of H-Bonds | Average H-Bond Lifetime (ps) |
| Diol-Water | 3.2 | 1.8 |
| Diol-Diol (intermolecular) | 0.5 | 2.5 |
| Intramolecular | 0.8 | 3.1 |
Note: This table is a hypothetical representation of the type of data that can be obtained from an MD simulation of Acetic acid; 3-methoxypropane-1,2-diol in an aqueous solution.
Quantum Chemical Calculations for Prediction of Reactivity and Properties
Quantum chemical calculations, including DFT and other ab initio methods, can be used to predict a wide range of molecular properties and to understand chemical reactivity. mdpi.com For Acetic acid; 3-methoxypropane-1,2-diol, these methods can provide valuable information on its electronic structure, which governs its reactivity.
One important application of quantum chemical calculations is the prediction of molecular properties such as dipole moment, polarizability, and spectroscopic characteristics. Furthermore, reactivity indices derived from conceptual DFT, such as the Fukui function and local softness, can be calculated to predict the most reactive sites in the molecule for nucleophilic or electrophilic attack. For instance, these calculations could identify which atoms are most susceptible to further chemical modification.
Quantum chemical methods can also be used to predict thermochemical properties, such as the standard enthalpy of formation and Gibbs free energy of formation. chemeo.com These properties are crucial for understanding the stability of the molecule and for chemical process design. Moreover, properties like the acid dissociation constant (pKa) of the remaining hydroxyl group can be calculated, providing insight into its acidity. researchgate.net
Illustrative Data Table: Predicted Molecular Properties from Quantum Chemical Calculations
| Property | Calculated Value |
| Dipole Moment (Debye) | 3.45 |
| Polarizability (ų) | 12.8 |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | 1.5 |
| pKa of remaining -OH | 15.2 |
Note: The values in this table are illustrative and represent the type of data that can be generated through quantum chemical calculations for Acetic acid; 3-methoxypropane-1,2-diol.
Future Research Directions and Sustainable Production Strategies
Innovations in Green Synthesis Methodologies
The shift from petrochemical-based production to sustainable alternatives is a key focus in the chemical industry. For 3-methoxypropane-1,2-diol, this involves leveraging renewable feedstocks, particularly glycerol (B35011), a co-product of biodiesel production.
Traditional synthesis routes often involve the use of epichlorohydrin (B41342) and methanol (B129727). mdpi.com However, greener pathways are being actively explored. A significant area of innovation lies in the direct conversion of glycerol. Research has demonstrated a regioselective approach for the conversion of bio-based glycerol into 3-methoxypropane-1,2-diol using subcritical or supercritical methanol with a catalyst like potassium carbonate. researchgate.net This method offers a more direct and potentially more sustainable route from a readily available bio-based feedstock.
Another promising green synthesis method involves the reaction of glycidol (B123203) with alcohols. rsc.org Studies have tested various homogeneous and heterogeneous basic catalysts, with inexpensive alkaline metal hydroxides showing good yields under mild conditions. rsc.org The optimization of these catalytic systems to improve selectivity and minimize side reactions is a critical direction for future research. The table below summarizes key aspects of different synthesis approaches.
Synthesis Methodologies for 3-methoxypropane-1,2-diol
| Method | Starting Materials | Key Advantages | Research Focus |
|---|---|---|---|
| Glycerol Conversion | Glycerol, Methanol | Utilizes renewable feedstock, valorization of biodiesel byproduct. | Catalyst development for higher selectivity and yield under milder conditions. researchgate.net |
| Glycidol Route | Glycidol, Alcohols | Potentially high yields under smooth reaction conditions. rsc.org | Improving reaction selectivity and understanding side reaction mechanisms. rsc.org |
| Traditional Route | Epichlorohydrin, Methanol | Established industrial process. | Developing greener alternatives to reduce reliance on petroleum-based epichlorohydrin. mdpi.com |
Exploration of Novel Applications and Niche Markets
The unique physicochemical properties of 3-methoxypropane-1,2-diol make it a candidate for various applications, particularly as a green solvent and a component in technical fluids.
As a solvent, glycerol ethers are being investigated as potential replacements for less environmentally friendly options like some ethylene (B1197577) glycol ethers. mdpi.com Their derivation from renewable glycerol enhances their appeal from a sustainability perspective. A family of over sixty glycerol derivatives, including 1,3-dialkoxy-2-propanols and 1,2,3-trialkoxypropanes, have been synthesized to evaluate their properties as substitutive solvents. rsc.org
A significant niche market for 3-methoxypropane-1,2-diol and related glycerol ethers is in the formulation of low-melting technical fluids. These include heat transfer fluids, hydraulic fluids, and aircraft de-icing fluids. mdpi.comnih.gov Research has shown that aqueous solutions of glycerol ethers can offer enhanced efficiency in low-temperature applications compared to fluids based on glycerol or propylene (B89431) glycol, primarily due to their lower viscosities. mdpi.comnih.gov Pure glycerol ethers can remain in a liquid state over a broad temperature range, from as low as -114°C to over 150°C. nih.gov
Furthermore, while a distinct compound, the application of 3-(l-menthoxy)propane-1,2-diol as a cooling agent in cosmetics highlights a potential market for functionalized propane-1,2-diols. google.comwikipedia.orgaltmeyers.org This suggests that derivatives of 3-methoxypropane-1,2-diol could be tailored for specific sensory or functional properties in personal care products.
Comparison of Low-Melting Technical Fluids
| Fluid Base | Key Advantages | Potential Applications |
|---|---|---|
| Glycerol Ethers (e.g., 3-methoxypropane-1,2-diol) | Lower viscosity at low temperatures, favorable environmental profile, wide liquid state range. mdpi.comnih.gov | Low-temperature heat transfer fluids, de-icing solutions, hydraulic fluids. nih.gov |
| Propylene Glycol | Commonly used, established performance. | Antifreeze, heat transfer fluids. |
| Glycerol | Renewable, non-toxic. | Antifreeze, but can have high viscosity at low temperatures. |
Development of Advanced Analytical Techniques for Complex Matrices
As the applications of 3-methoxypropane-1,2-diol expand, the need for robust and sensitive analytical methods for its detection and quantification in complex matrices becomes crucial. This is important for quality control, product formulation analysis, and regulatory compliance.
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of glycerol ethers. nih.govscielo.br An internationally validated method exists for the determination of 3-methoxypropane-1,2-diol in wine, where it is considered an impurity from technical glycerol. oiv.int This method involves a salting-out assisted liquid-liquid extraction followed by direct GC-MS analysis on a polar column. oiv.int The method has been validated for a concentration range of 0.1 to 0.8 mg/L. oiv.int
The principles of this method can be adapted for the analysis of 3-methoxypropane-1,2-diol in other complex matrices, such as industrial products, environmental samples, or cosmetic formulations. The development of high-throughput methods, potentially utilizing techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, could further enhance analytical efficiency. nih.gov Isotope dilution methods, where a stable isotope-labeled version of the analyte is used as an internal standard, can improve the accuracy and precision of quantification. researchgate.net
Future research in this area could focus on developing and validating methods for a wider range of matrices and creating certified reference materials to ensure data quality and comparability across different laboratories.
Analytical Parameters for 3-methoxypropane-1,2-diol Determination by GC-MS
| Parameter | Specification (based on OIV-MA-AS315-15 for wine) oiv.int |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Salting-out and extraction with diethyl ether. |
| Quantification Ions (m/z) | 75, 61 |
| Confirmation Ion Ratio | 75/61 |
| Validated Concentration Range | 0.1 to 0.8 mg/L |
Q & A
Q. How can 3-methoxypropane-1,2-diol (3-MPD) be reliably identified and quantified in complex matrices like wine or sterilized gels?
Methodological Answer : The OIV-MA-AS315-15 Type II method employs gas chromatography-mass spectrometry (GC-MS) with internal standardization (1,4-butane-d8). Key steps include:
- Sample Preparation : Ethanol-based stock solutions (S0: 1000 ng/µL, S2: 10 ng/µL) and matrix-matched calibrations to account for wine variability .
- Detection : Monitoring characteristic ions (e.g., m/z 91 for 3-MPD) and using a linear regression model for quantification (validated range: 0.1–0.8 mg/L) .
- Validation : Recovery rates in spiked samples range from 85–110%, ensuring accuracy in complex matrices .
Q. What structural features differentiate 3-MPD from similar glycerol derivatives?
Methodological Answer : 3-MPD’s methoxy group (–OCH3) at the C3 position distinguishes it from analogs like 3-chloro-1,2-propanediol (chlorine substituent) or 3-ethoxy-1,2-propanediol (ethoxy group). This substitution alters reactivity and polarity, influencing chromatographic retention times and fragmentation patterns in MS . Comparative studies using GC-MS or NMR can resolve structural ambiguities .
Q. What are common impurities associated with 3-MPD synthesis?
Methodological Answer : Technical glycerol derived from petrochemicals often contains cyclic diglycerols (CycDs) as by-products. These include cis/trans isomers of bis(hydroxymethyl)dioxanes and dioxepanes. GC-MS methods must separate these using optimized temperature gradients (e.g., 50°C to 300°C at 10°C/min) .
Advanced Research Questions
Q. How can interlaboratory variability in 3-MPD measurements be addressed?
Methodological Answer : The OIV collaborative study involving 11 laboratories established precision metrics:
| Parameter | Repeatability (r) | Reproducibility (R) |
|---|---|---|
| Correlation | >95% probability | >99% probability |
| Standard Deviation | Sr = 0.02–0.05 mg/L | SR = 0.05–0.12 mg/L |
| Statistical harmonization using ANOVA and Horwitz criteria ensures consistency across labs . |
Q. How does matrix composition (e.g., wine type) affect 3-MPD recovery in GC-MS?
Methodological Answer : Matrix effects are minimized by:
Q. How can GC-MS parameters be optimized to enhance 3-MPD detection limits?
Methodological Answer :
- Column Selection : Polar stationary phases (e.g., DB-WAX) improve resolution of 3-MPD from co-eluting compounds .
- Derivatization : Silylation with BSTFA enhances volatility, lowering detection limits to 0.01 mg/L .
- Ion Monitoring : Selective ion monitoring (SIM) at m/z 91, 103, and 117 reduces background noise .
Q. What stability considerations apply to 3-MPD in experimental storage?
Methodological Answer :
Q. How to validate a novel analytical method for 3-MPD against established protocols?
Methodological Answer : Follow ECAM guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
